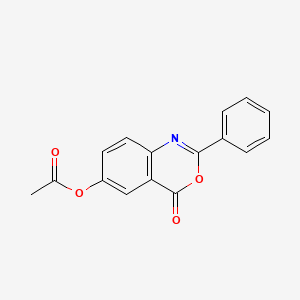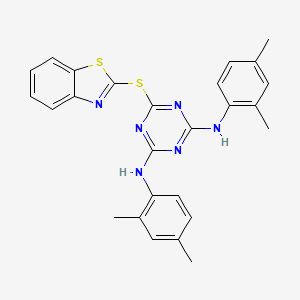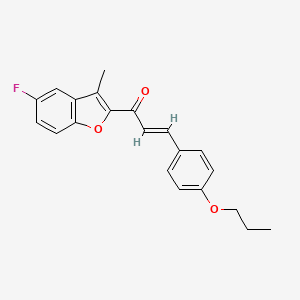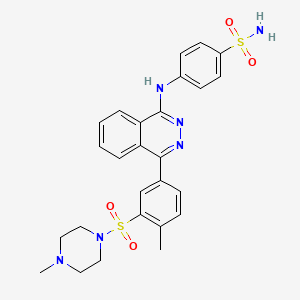
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate is a heterocyclic compound belonging to the benzoxazinone family.
Métodos De Preparación
The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate typically involves the cyclization of anthranilic acid derivatives with acyl chlorides under dry conditions. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions: Reactions often involve reagents like sodium azide, ethylcyanoacetate, and ethylacetoacetate under conditions such as glacial acetic acid and fused sodium acetate.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives, which exhibit significant biological activities.
Aplicaciones Científicas De Investigación
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cathepsin G and human leukocyte elastase, leading to anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate can be compared with other benzoxazinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: Studied for its crystal structure and hydrogen bonding properties.
2-phenyl-4H-3,1-benzoxazin-4-one: Used as a bleach activator and known for its environmental friendliness.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C16H11NO4 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(4-oxo-2-phenyl-3,1-benzoxazin-6-yl) acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-14-13(9-12)16(19)21-15(17-14)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
LMRMFEVVSALYLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609598.png)
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609607.png)
![4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide](/img/structure/B11609612.png)
![5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11609617.png)
![5-ethyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11609625.png)
![pentyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11609628.png)
![(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609631.png)


![(4E)-4-[3-chloro-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11609656.png)

![N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11609669.png)
![ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11609672.png)

